molecular formula C22H20FN5O2S B2440237 N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894033-47-7

N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2440237
CAS No.: 894033-47-7
M. Wt: 437.49
InChI Key: AKTQKENTUIFQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic hybrid heterocyclic compound designed for advanced pharmacological and biochemical research. Its molecular structure incorporates a thiazolo[3,2-b][1,2,4]triazole core, a scaffold recognized for its diverse biological activities. Compounds featuring the 1,2,4-triazole moiety have demonstrated a broad spectrum of properties in research settings, including significant antimicrobial, antifungal, and anticonvulsant activities . The specific substitution pattern in this molecule—featuring 2,6-dimethylphenyl and 4-fluorophenyl groups—is strategically chosen to optimize interactions with biological targets, potentially enhancing selectivity and potency. This compound is provided exclusively to facilitate in vitro studies aimed at investigating the mechanisms of action of fused triazole-thiazole systems, exploring structure-activity relationships (SAR), and screening for novel therapeutic agents. Intended Research Applications: • Antimicrobial Research: For use in assays investigating new chemical entities against bacterial and fungal pathogens, building on the known activity of 1,2,4-triazole derivatives . • Mechanism of Action Studies: As a candidate for probing enzyme inhibition pathways and cellular processes modulated by triazole-containing molecules. • Medicinal Chemistry & SAR: Serves as a key intermediate or target molecule for the design and synthesis of novel bioactive compounds to develop new structure-activity data. This product is intended for use by qualified researchers in a controlled laboratory environment. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

N'-(2,6-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-4-3-5-14(2)18(13)25-21(30)20(29)24-11-10-17-12-31-22-26-19(27-28(17)22)15-6-8-16(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTQKENTUIFQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a detailed overview of its biological activity, including relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C22H20FN5O2S
  • Molecular Weight : 437.5 g/mol

The structure can be represented as follows:

Smiles Cc1cccc(C)c1NC(=O)C(=O)NCCc1csc2nc(c3ccc(F)cc3)nn12\text{Smiles }Cc1cccc(C)c1NC(=O)C(=O)NCCc1csc2nc(-c3ccc(F)cc3)nn12

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways.
  • Receptor Binding : It shows affinity for specific receptors that modulate physiological responses.

Anticonvulsant Activity

Research indicates that compounds similar to this compound demonstrate anticonvulsant properties. For instance, N-substituted semicarbazones have shown efficacy in increasing GABA levels and inhibiting GABA transaminase enzyme activity both in vitro and ex vivo .

Anticancer Properties

Studies have highlighted the anticancer potential of thiazole and triazole derivatives. For example, mercapto-substituted 1,2,4-triazoles exhibit significant anticancer activity against various cancer cell lines. The IC50 values for these compounds can be as low as 6.2 µM against colon carcinoma cells .

Case Studies

StudyCompoundActivityIC50 Value
Similar CompoundAnticonvulsantIncreased GABA by 118%
Thiazole DerivativeAnticancer (HCT-116)6.2 µM
Triazole DerivativeAnticancer (T47D)27.3 µM

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available anilines and thiazole derivatives. The method includes:

  • Formation of Intermediate : Reaction of 2,6-dimethylaniline with oxalyl chloride.
    IntermediateCoupling with Thiazole Derivative\text{Intermediate}\rightarrow \text{Coupling with Thiazole Derivative}

Q & A

Q. How can synergistic effects with existing therapeutics be evaluated?

  • Combination Screening :
  • Checkboard Assay : Determine fractional inhibitory concentration (FIC) indices with cisplatin or paclitaxel .
  • Transcriptomics : RNA-seq to identify upregulated/downregulated pathways in combination-treated cells .
  • In Vivo Synergy : Xenograft models with dual-agent dosing (e.g., compound + EGFR inhibitor) to assess tumor regression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.